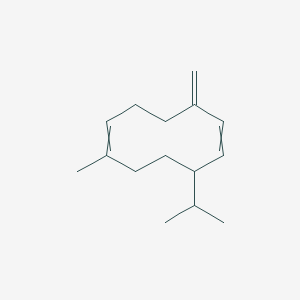
Germacrene D
Übersicht
Beschreibung
Germacrene D is a naturally occurring sesquiterpene hydrocarbon found in the essential oils of various plants. It is a monocyclic compound with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol . This compound is known for its distinctive aroma and is a significant component in the fragrance industry. It also exhibits various biological activities, making it a compound of interest in scientific research.
Wissenschaftliche Forschungsanwendungen
Germacren D hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Germacren D übt seine Wirkungen durch verschiedene Mechanismen aus:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Germacrene D can be synthesized through the enzymatic conversion of farnesyl diphosphate (FDP) using this compound synthase (GDS). This enzyme catalyzes the cyclization of FDP to form this compound . The reaction typically requires the presence of magnesium ions (Mg²⁺) as cofactors and is carried out under mild conditions.
Industrial Production Methods: Industrial production of this compound involves the use of metabolically engineered microorganisms, such as Saccharomyces cerevisiae. By integrating genes encoding this compound synthase into the yeast genome and optimizing the metabolic pathways, high yields of this compound can be achieved. For example, engineered yeast strains have been reported to produce up to 7.9 g/L of this compound in bioreactors .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Germacren D unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Germacren D kann oxidiert werden, um Germacren D-Epoxid und andere sauerstoffhaltige Derivate zu bilden.
Reduktion: Die Reduktion von Germacren D kann zu hydrierten Produkten führen.
Substitution: Germacren D kann elektrophile Substitutionsreaktionen eingehen, insbesondere an den Doppelbindungen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Die Hydrierung kann unter Verwendung von Wasserstoffgas (H₂) in Gegenwart eines Palladiumkatalysators (Pd/C) durchgeführt werden.
Substitution: Elektrophile Reagenzien wie Halogene (z. B. Brom) können für Substitutionsreaktionen verwendet werden.
Hauptprodukte:
Oxidation: Germacren D-Epoxid, Germacren D-Alkohole.
Reduktion: Hydriertes Germacren D.
Substitution: Halogenierte Germacren D-Derivate.
Wirkmechanismus
Germacrene D exerts its effects through various mechanisms:
Vergleich Mit ähnlichen Verbindungen
Germacren D gehört zu einer Familie von Sesquiterpenen, zu denen auch andere Germacrene (A, B, C und E) gehören. Im Vergleich zu seinen Analoga ist Germacren D aufgrund seiner hohen Stabilität und seines charakteristischen Aromas einzigartig. Ähnliche Verbindungen umfassen:
Germacren A: Bekannt für seine Rolle in pflanzlichen Abwehrmechanismen.
Germacren B: Weniger verbreitet und hat eine andere strukturelle Konfiguration.
Germacren C: In verschiedenen ätherischen Ölen gefunden, aber weniger untersucht.
Germacren E: Ähnlich wie Germacren D, aber mit unterschiedlichen biologischen Aktivitäten.
Germacren D zeichnet sich durch sein weitverbreitetes Vorkommen, seine Stabilität und seine vielfältigen Anwendungen in verschiedenen Bereichen aus.
Eigenschaften
IUPAC Name |
1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h7-8,10,12,15H,3,5-6,9,11H2,1-2,4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIBLDCXCZKKJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=C)C=CC(CC1)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101019972 | |
| Record name | 8-Isopropyl-1-methyl-5-methylenecyclodeca-1,6-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101019972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37839-63-7 | |
| Record name | 8-Isopropyl-1-methyl-5-methylenecyclodeca-1,6-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101019972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Cyclodecadiene, 1-methyl-5-methylene-8-(1-methylethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[1,3-dihydroperimidine-2,1'-cycloheptane]](/img/structure/B1201623.png)
![12-methyl-2,22-dioxa-12-azapentacyclo[12.8.0.01,10.03,8.016,21]docosa-3,5,7,9,14,16,18,20-octaene](/img/structure/B1201624.png)

![1-(4-Fluorophenyl)-2-[[4-(2-furanylmethyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1201626.png)

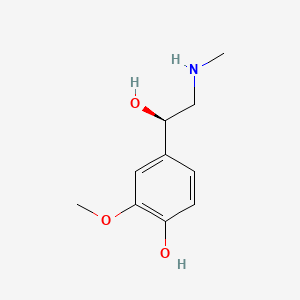

![2-(diethylamino)ethyl 4-[[2-(2-chlorophenoxy)-2-methylpropanoyl]amino]benzoate](/img/structure/B1201631.png)
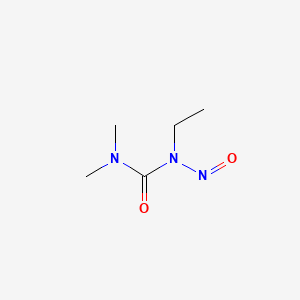
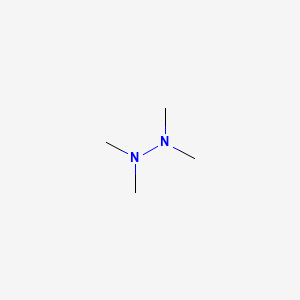

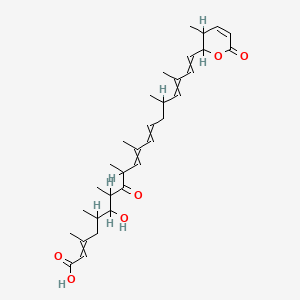

![(2s,4s,5r,6r)-5-Acetamido-4-hydroxy-2-(4-methyl-2-oxo-chromen-7-yl)oxy-6-[(2r)-1,2,3-trihydroxypropyl]tetrahydropyran-2-carboxylic acid](/img/structure/B1201644.png)
